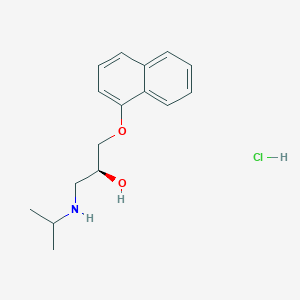

(S)-(-)-Propranolol hydrochloride

Vue d'ensemble

Description

Non-selective β adrenoceptor antagonist. More active enantiomer of propranolol

(S)-(-)-Propranolol is the active enantiomer of propranolol, a β-adrenergic receptor antagonist with log Kd values of -8.16, -9.08, and -6.93 for β1, β2, and β3, respectively. It is also a non-specific serotonin receptor antagonist. Propanolol was one of the first β-adrenergic receptor blockers to be widely used in clinical practice for the treatment of hypertension, angina pectoris, and cardiac ischemia.

Mécanisme D'action

Biochemical Pathways

The action of (S)-(-)-Propranolol hydrochloride affects several biochemical pathways. Primarily, it impacts the adrenergic signaling pathway . By blocking beta-adrenergic receptors, it inhibits the usual effects of adrenaline and noradrenaline, such as increased heart rate and blood pressure. This leads to a decrease in cardiac output and a reduction in the release of renin from the kidneys, which in turn affects the renin-angiotensin-aldosterone system, a key regulator of blood pressure .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is well absorbed from the gastrointestinal tract but undergoes extensive first-pass metabolism in the liver. It is widely distributed throughout the body due to its high lipid solubility. Propranolol is metabolized primarily by the liver and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in heart rate (negative chronotropic effect) and a decrease in the force of heart muscle contraction (negative inotropic effect). This leads to a decrease in cardiac output and a reduction in blood pressure. Additionally, it can inhibit the release of renin from the kidneys, leading to a decrease in angiotensin II and aldosterone levels, which further helps to lower blood pressure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH can affect the drug’s solubility and stability. Additionally, individual factors, including age, liver function, and the presence of other diseases, can influence the drug’s pharmacokinetics and pharmacodynamics. For instance, liver disease can impair the metabolism of propranolol, leading to increased drug levels in the body .

Analyse Biochimique

Cellular Effects

(S)-(-)-Propranolol hydrochloride has a profound impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is intricate. It exerts its effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues in a complex manner. It interacts with various transporters and binding proteins, and can affect its localization or accumulation

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are complex and multifaceted. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Applications De Recherche Scientifique

Cardiovascular Disorders

Propranolol is primarily indicated for the management of cardiovascular conditions such as hypertension, angina pectoris, and arrhythmias. It works by blocking beta-adrenergic receptors, leading to decreased heart rate and myocardial contractility. This results in reduced cardiac workload and oxygen demand.

Anxiety Disorders

Propranolol is frequently prescribed for anxiety management, particularly in cases of performance anxiety and generalized anxiety disorder. Studies have shown that it can effectively reduce physical symptoms of anxiety, such as tremors and palpitations, thereby improving patient comfort during stressful situations .

Migraine Prophylaxis

Propranolol is also utilized in the prevention of migraines. Clinical trials have demonstrated its efficacy in reducing the frequency and severity of migraine attacks, making it a first-line treatment option for chronic migraine sufferers .

Thyrotoxicosis and Portal Hypertension

In patients with thyrotoxicosis, propranolol helps manage symptoms such as tachycardia and tremors. Additionally, it is used to reduce portal hypertension in patients with liver cirrhosis by lowering portal pressure through decreased cardiac output .

Post-Traumatic Stress Disorder (PTSD)

Emerging research indicates that propranolol may aid in the treatment of PTSD by dampening the emotional response associated with traumatic memories. A study involving 36 patients demonstrated that propranolol significantly reduced the integrity of traumatic memories when administered shortly after memory reactivation .

Performance Anxiety

Propranolol has gained popularity among performers and public speakers as a means to alleviate stage fright and performance anxiety. Its ability to mitigate physiological symptoms allows individuals to perform with greater confidence .

Efficacy in PTSD Treatment

A clinical study assessed the effects of propranolol on patients with PTSD who underwent memory reactivation exercises. The results indicated a marked reduction in both emotional distress and memory integrity related to traumatic events, suggesting propranolol's potential role in therapeutic interventions for PTSD .

Propranolol Abuse Cases

Despite its therapeutic benefits, there are documented cases of propranolol abuse leading to adverse outcomes, including increased anxiety symptoms upon withdrawal from higher doses . This highlights the importance of careful monitoring when prescribing propranolol, especially in individuals with a history of substance misuse or mental health issues.

Pharmacokinetics and Safety Profile

Propranolol is well-absorbed following oral administration, with peak plasma concentrations achieved within 1-4 hours. It undergoes extensive hepatic metabolism, primarily via CYP2D6 and CYP1A2 enzymes, resulting in variable plasma levels among individuals due to genetic polymorphisms affecting these enzymes .

Summary Table of Applications

| Application | Description | Evidence Level |

|---|---|---|

| Cardiovascular Disorders | Management of hypertension, angina, and arrhythmias | High |

| Anxiety Disorders | Reduces physical symptoms associated with anxiety | Moderate |

| Migraine Prophylaxis | Decreases frequency/severity of migraine attacks | High |

| Thyrotoxicosis | Alleviates symptoms like tachycardia | Moderate |

| Portal Hypertension | Lowers portal pressure in cirrhosis patients | Moderate |

| PTSD Treatment | Reduces emotional response to traumatic memories | Emerging |

| Performance Anxiety | Improves performance by alleviating physiological symptoms | Anecdotal |

Propriétés

IUPAC Name |

(2S)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRUPTIKESYGQW-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=CC2=CC=CC=C21)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873367 | |

| Record name | (S)-Propranolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500481 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4199-10-4, 13071-11-9 | |

| Record name | (S)-Propranolol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4199-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propranolol hydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004199104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexpropranolol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (S)-Propranolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-[2-hydroxy-3-(naphthyloxy)propyl]isopropylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOPROPRANOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP6GDU0L78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.